molecular formula C28H21NO4S B2932211 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone CAS No. 1114652-17-3

{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone

Cat. No.: B2932211
CAS No.: 1114652-17-3
M. Wt: 467.54
InChI Key: KPHKZZMVEJPYNL-UHFFFAOYSA-N
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Description

The compound "{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone" is a benzothiazinone derivative Its structural complexity and the diversity of functional groups make it a fascinating subject of study

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone typically involves the reaction of benzyl phenyl ethers with suitable benzothiazine derivatives under specific conditions. Common reaction conditions include the use of strong acids or bases as catalysts, and the process often involves multiple steps including protection and deprotection of functional groups.

Industrial Production Methods: Industrial production methods for this compound are generally proprietary and might involve more efficient catalytic systems or continuous flow processes to increase yield and purity. These methods aim to optimize reaction conditions, minimize waste, and enhance scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the phenyl and benzyloxy groups can participate in electrophilic aromatic substitution reactions, while the benzothiazinone moiety can be involved in nucleophilic attacks.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Acidic or basic conditions can facilitate different substitution reactions, with temperature and solvent choice playing critical roles.

Major Products: Major products from these reactions often include modified benzothiazinone derivatives with different functional groups attached, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It is particularly useful in the development of novel organic materials and catalysts.

Medicine: In medicine, derivatives of this compound are being explored for their antibacterial and anticancer properties, given their ability to disrupt vital biological pathways in pathogens and cancer cells.

Industry: Industrial applications include its use in the development of high-performance polymers and advanced materials due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The benzothiazinone core can inhibit enzymatic activity by binding to the active site, while the phenyl and benzyloxy groups can enhance binding affinity and specificity through various intermolecular interactions. Pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Compared to other benzothiazinone derivatives, {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Similar compounds include:

  • Benzothiazinone (basic structure)

  • 2-Phenyl-4H-3,1-benzothiazin-4-one

  • 2-(Benzyloxyphenyl)-4H-3,1-benzothiazin-4-one

These compounds share the benzothiazinone core but differ in the types and positions of substituents, impacting their overall properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which enhances its utility in a wide range of scientific and industrial contexts.

Biological Activity

The compound {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone is a member of the benzothiazine family, known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H18N2O4S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a benzothiazine core with a benzyloxy group and a phenylmethanone moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The IC50 values for these compounds often range from 0.5 to 7.1 µM, indicating potent activity against tumor cells .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2310.50
Compound BHeLa0.82
Compound CA27801.28

These findings suggest that this compound may exhibit similar or enhanced anticancer properties.

The mechanism by which benzothiazine derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies indicate that these compounds can modulate various signaling pathways associated with cancer cell survival and growth .

Anti-inflammatory Properties

In addition to anticancer activity, benzothiazine derivatives have been reported to possess anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This dual action makes them attractive candidates for further development in treating inflammatory diseases alongside cancer.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazine derivatives, including the target compound. These derivatives were tested against a panel of cancer cell lines, revealing that modifications in the chemical structure significantly impacted their biological activity. For example, the introduction of different substituents on the benzothiazine ring resulted in varied IC50 values across different cell lines .

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4S/c30-28(22-11-5-2-6-12-22)27-19-29(25-13-7-8-14-26(25)34(27,31)32)23-15-17-24(18-16-23)33-20-21-9-3-1-4-10-21/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHKZZMVEJPYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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